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2-(4-Hexylphenyl)ethanamine

Cat. No.: B10792249
M. Wt: 205.34 g/mol
InChI Key: GPEIEKRQHRLDTB-UHFFFAOYSA-N
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Description

2-(4-Hexylphenyl)ethanamine is a chemical compound classified as a phenyl-ethanamine derivative and is supplied for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic use. The compound features a phenyl ring substituted with a hexyl group at the para-position and an ethanamine side chain. This structure is of significant interest in various research fields, particularly in organic synthesis and materials science. Researchers may employ it as a building block or intermediate in the synthesis of more complex molecules. In materials science, aromatic amines with alkyl chains can serve as organic precursors or functional components in the development of advanced materials, such as those used in electronic devices . The hexyl chain may influence the compound's solubility and self-assembly properties, which are critical parameters in the design of novel organic materials. As with any research chemical, proper safety protocols must be followed. While a specific hazard classification for this compound is not currently available, researchers should consult the Safety Data Sheet (SDS) and handle the product with appropriate personal protective equipment in a well-ventilated laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N B10792249 2-(4-Hexylphenyl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-(4-hexylphenyl)ethanamine

InChI

InChI=1S/C14H23N/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15/h7-10H,2-6,11-12,15H2,1H3

InChI Key

GPEIEKRQHRLDTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CCN

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 2-(4-Hexylphenyl)ethanamine

The core challenge in synthesizing this compound lies in the efficient formation of the carbon-carbon bonds that link the hexyl group to the phenyl ring and the ethanamine side chain to the same aromatic core.

Strategies Employing Reductive Amination

Reductive amination is a powerful and direct method for forming amines from carbonyl compounds. nih.gov In a potential synthesis of the target molecule, this strategy would involve the reaction of 4-hexylphenylacetaldehyde with a source of ammonia (B1221849), such as ammonium (B1175870) chloride or acetate, followed by reduction of the intermediate imine. chemistrysteps.com

The reaction proceeds in two main steps: the formation of an imine or iminium ion from the aldehyde and amine, which is then reduced to the final amine. nih.gov A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity. nih.govorganic-chemistry.org The use of NaBH₃CN is particularly advantageous as it is mild enough to not reduce the starting aldehyde, targeting only the protonated imine intermediate. chemistrysteps.com

Approaches Utilizing Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents, particularly Grignard reagents (R-MgX) and organolithium compounds, are fundamental tools for creating carbon-carbon bonds. libretexts.org A plausible route to a precursor of this compound involves the reaction of a Grignard reagent with a nitrile.

For instance, 4-hexylbenzyl cyanide could be treated with an organometallic reagent. However, a more common and direct approach involves the reaction of an appropriate Grignard reagent with a nitrile to form an imine, which is then hydrolyzed to a ketone. masterorganicchemistry.com To achieve the ethanamine structure, a different strategy would be required. A two-carbon extension could be achieved by reacting 4-hexylmagnesium bromide with ethylene (B1197577) oxide to yield 2-(4-hexylphenyl)ethanol. This alcohol could then be converted to the corresponding amine.

Alternatively, a Grignard reagent can be used to construct the hexylbenzene (B86705) precursor itself. For example, hexylmagnesium bromide can react with a suitable electrophile. The formation of Grignard reagents requires an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the organometallic species. libretexts.orgbethunecollege.ac.in

Palladium-Catalyzed Coupling Reactions in Aryl-Alkyl Linkage (e.g., Suzuki-Miyaura Variants)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly between aryl and alkyl or vinyl groups. nih.govtcichemicals.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org

To synthesize the 4-hexylphenyl core, a Suzuki coupling could be performed between a phenylboronic acid derivative and a hexyl halide, or more commonly, between (4-halophenyl)boronic acid and a hexyl-containing coupling partner. A more direct application is the coupling of (4-hexylphenyl)boronic acid with a suitable vinyl halide, which could then be further elaborated to the ethanamine side chain. diva-portal.org

The choice of palladium catalyst, ligands, and base is crucial for the success of the Suzuki-Miyaura reaction. tcichemicals.comorganic-chemistry.org Catalysts like Pd(PPh₃)₄ or combinations of palladium precursors such as Pd(OAc)₂ with phosphine (B1218219) ligands are commonly used. organic-chemistry.org The reaction is known for its high functional group tolerance and generally mild conditions. tcichemicals.comdiva-portal.org

Other Aryl-Alkyl Bond Formation Techniques

Friedel-Crafts reactions provide a classic method for attaching alkyl or acyl groups to an aromatic ring. libretexts.org To form the hexylbenzene skeleton, a Friedel-Crafts acylation can be employed, which offers advantages over direct alkylation. libretexts.orgvaia.com

In this approach, benzene (B151609) can be acylated with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce hexanophenone. vaia.comgoogle.comyoutube.com The acyl group is a deactivating group, which prevents further reactions on the aromatic ring. libretexts.org The resulting ketone can then be reduced to the hexyl group via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner reduction. vaia.com This two-step sequence avoids the carbocation rearrangements and polyalkylation issues often associated with Friedel-Crafts alkylation. libretexts.org

Functional Group Transformations and Derivatization Leading to the Ethanamine Moiety

Once the 4-hexylphenyl core is established, the ethanamine side chain can be introduced through various functional group transformations. A common and effective strategy is the reduction of a nitrile.

Starting with 4-hexylbenzyl bromide (which can be prepared from 4-hexyltoluene), a reaction with sodium cyanide would yield 4-hexylphenylacetonitrile. This nitrile can then be reduced to the desired primary amine, this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.

Another route starts from 4-hexylacetophenone, which can be synthesized via Friedel-Crafts acylation of hexylbenzene. thieme-connect.de The ketone can be converted to an oxime, which is then reduced to the amine. Alternatively, the corresponding 4-hexyl-ω-nitrostyrene can be synthesized and subsequently reduced to the phenethylamine (B48288). wikipedia.org

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where a stereocenter is present on the ethylamine (B1201723) side chain (the α- or β-position), requires stereoselective methods.

Asymmetric synthesis of phenethylamine analogues often employs chiral auxiliaries. researchgate.net For example, (R)- or (S)-1-phenylethylamine (α-PEA) is a widely used chiral auxiliary. researchgate.netmdpi.com It can be reacted with a ketone or aldehyde to form a chiral imine, which is then subjected to a diastereoselective reaction, such as reduction or addition of a nucleophile. The auxiliary is subsequently removed to yield the chiral amine. The Strecker synthesis, involving the reaction of an aldehyde or ketone with an amine and a cyanide source, can also be performed asymmetrically using a chiral amine like 1-phenylethylamine (B125046) to produce chiral α-amino acids. researchgate.net

Organocatalysis also offers metal-free approaches to enantioselective reductive amination. acsgcipr.org Chiral catalysts, such as those based on BINAP or thiourea, can activate an imine intermediate towards enantioselective reduction by a hydride donor, such as a Hantzsch ester. acsgcipr.org

Precursor Compounds and Key Intermediates in the Synthesis of this compound

The synthesis of this compound can be approached through several distinct routes, each originating from different precursor molecules and proceeding through unique key intermediates. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability.

One of the most common strategies begins with a C6-substituted benzene ring, which is then elaborated to introduce the ethylamine side chain. A primary precursor for this approach is 4-hexylbenzaldehyde . whiterose.ac.ukrsc.org This aldehyde can undergo a Henry reaction with nitromethane (B149229) to form the intermediate 4-hexyl-β-nitrostyrene . Subsequent reduction of both the nitro group and the alkene double bond, for instance using sodium borohydride and copper(II) chloride, yields the target phenethylamine. beilstein-journals.org This two-step process is a well-established method for preparing phenylethylamines.

Another significant pathway starts from 4-hexylphenylacetonitrile . google.com This nitrile can be converted to the final amine through reduction. A classical method involves the Pinner reaction, where the nitrile reacts with an alcohol (like ethanol) under acidic conditions to form an imidoate salt intermediate, which can then be reduced to the primary amine. google.com Alternatively, direct reduction of the nitrile group using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation is a more common modern approach.

Modern cross-coupling reactions offer highly modular routes to construct the this compound scaffold. For example, a Suzuki-Miyaura cross-coupling can be employed to first construct the 4-hexylbiphenyl (B1593862) system. This involves reacting a suitable boronic acid, such as (4-hexylphenyl)boronic acid , with a brominated aromatic compound that already contains a protected precursor to the ethylamine chain. diva-portal.org Similarly, nickel-catalyzed photoredox cross-electrophile coupling represents a state-of-the-art method. This reaction can couple an aryl halide, such as 1-iodo-4-hexylbenzene , with a protected aziridine (B145994) to form the C-C bond, directly assembling the phenethylamine backbone. nih.govacs.org Mechanistic studies suggest that this process may proceed through the nucleophilic opening of the aziridine by an iodide to generate a reactive iodoamine intermediate. nih.gov

The following table summarizes the key precursors and intermediates for these synthetic methodologies.

Table 1: Key Precursors and Intermediates in the Synthesis of this compound

Synthetic Route Precursor Compound(s) Key Intermediate(s)
Henry Reaction Route 4-Hexylbenzaldehyde, Nitromethane 4-Hexyl-β-nitrostyrene
Nitrile Reduction Route 4-Hexylphenylacetonitrile Ethyl imidoate salt (Pinner reaction)
Suzuki Coupling Route (4-Hexylphenyl)boronic acid, Brominated benzene derivative 4-Hexylbiphenyl derivative

| Photoredox Coupling Route | 1-Iodo-4-hexylbenzene, Protected aziridine | Iodoamine species |

Exploration of Sustainable and Green Chemistry Principles in Synthetic Design

The design of synthetic routes for phenylethylamines, including this compound, is increasingly guided by the principles of green chemistry to enhance sustainability. These principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and utilizing renewable feedstocks.

A key area of focus is the reduction or elimination of hazardous solvents. Research into the synthesis of related amine compounds has demonstrated the feasibility of solvent-free reactions, which reduce the generation of toxic waste. capes.gov.br When solvents are necessary, greener alternatives such as water or deep eutectic solvents (DES) are being explored. derpharmachemica.comunimi.it DES, which are mixtures of hydrogen bond donors and acceptors, can offer unique solubility and reactivity while being more environmentally benign than many traditional organic solvents. derpharmachemica.com

Energy efficiency is another cornerstone of green synthetic design. The use of microwave irradiation and ultrasound has been shown to significantly accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating methods. mdpi.com These techniques represent a more direct and efficient method of energy transfer to the reacting molecules.

The development of advanced catalytic systems is crucial for sustainable synthesis. Modern cross-coupling reactions, such as the previously mentioned Ni/photoredox catalysis, often use earth-abundant metals and can be driven by visible light, reducing the reliance on precious metal catalysts and harsh reaction conditions. nih.govacs.org Catalyst-free methodologies are also being developed for certain transformations in amine synthesis, which simplifies purification and minimizes metallic waste. mdpi.com

Furthermore, the concept of atom economy—maximizing the incorporation of all materials from the starting compounds into the final product—is central to green chemistry. Synthetic strategies like C-H activation and modular cross-coupling reactions are inherently more atom-economical than classical routes that may involve stoichiometric reagents and protecting groups. acs.org For instance, the direct arylation of an ethylamine precursor would be a highly efficient strategy.

Applying these principles to the synthesis of this compound could involve:

Performing the Henry reaction in an aqueous medium or using a greener solvent.

Employing catalytic transfer hydrogenation for the reduction of 4-hexyl-β-nitrostyrene or 4-hexylphenylacetonitrile, which avoids the use of metal hydrides and their associated hazardous workup procedures.

Utilizing a photoredox-catalyzed approach for its mild conditions and high modularity, which aligns with the goals of creating safer and more efficient chemical processes. nih.gov

By integrating these sustainable practices, the synthesis of this compound and other valuable chemical compounds can be achieved with a significantly reduced environmental footprint.

Chemical Reactivity and Transformation Studies

Reactions Involving the Primary Amine Functional Group

The primary amine group (-NH₂) of 2-(4-Hexylphenyl)ethanamine is a versatile functional group, acting as a nucleophile and a base, which allows for a wide array of chemical transformations.

The nucleophilic nitrogen atom of the primary amine readily attacks acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: This reaction involves treating the amine with an acylating agent such as an acid chloride or acid anhydride. The use of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is common to neutralize the HCl byproduct when using acid chlorides. These reactions are fundamental in peptide synthesis and the creation of various bioactive molecules. For instance, N-acylation of phenethylamines is a key step in synthesizing compounds with potential fungicidal activity. chimia.ch

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields sulfonamides. Sulfonamide groups are important in medicinal chemistry, known to enhance solubility and binding affinity to biological targets. vulcanchem.com The reaction of phenethylamine (B48288) derivatives with agents like 4-fluorobenzenesulfonyl chloride is a documented pathway to create complex sulfonamides. vulcanchem.com

Table 1: Representative Acylation and Sulfonylation Reactions

ReactantReagentBase (if applicable)Product
This compoundAcetyl ChlorideTriethylamineN-(2-(4-Hexylphenyl)ethyl)acetamide
This compoundBenzoic AnhydrideNoneN-(2-(4-Hexylphenyl)ethyl)benzamide
This compoundp-Toluenesulfonyl ChloridePyridineN-(2-(4-Hexylphenyl)ethyl)-4-methylbenzenesulfonamide

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgoperachem.com To drive the reaction to completion, water is often removed using a Dean-Stark apparatus or dehydrating agents. operachem.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgkhanacademy.org Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion, which is then deprotonated to yield the stable imine. libretexts.orglibretexts.org These imines can be valuable intermediates; for example, they can be reduced via catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) to form secondary amines in a process known as reductive amination.

Table 2: Imine Formation and Reductive Amination

Amine ReactantCarbonyl ReactantReaction TypeProduct
This compoundBenzaldehyde (B42025)Imine Formation(E)-N-Benzylidene-2-(4-hexylphenyl)ethan-1-amine
This compoundAcetoneImine Formation(E)-N-Isopropylidene-2-(4-hexylphenyl)ethan-1-amine
This compound & BenzaldehydeReductive Amination (with NaBH₄)N-Benzyl-2-(4-hexylphenyl)ethan-1-amine

The primary amine of this compound can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. libretexts.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed. However, a significant challenge is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org

Reductive alkylation, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amines. nih.govacs.org For instance, the reaction of 2-phenylethylamine with benzaldehyde in the presence of a palladium catalyst and hydrogen gas yields N-benzyl-2-phenylethylamine. nih.gov

Quaternization occurs when the amine is exhaustively alkylated, typically with an excess of a reactive alkyl halide like methyl iodide, to form a quaternary ammonium salt, [R-N(CH₃)₃]⁺I⁻.

While diazotization is a hallmark reaction of primary aromatic amines (anilines), primary aliphatic amines like this compound behave differently. organic-chemistry.org When treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), aliphatic amines form highly unstable diazonium salts. organic-chemistry.org These intermediates rapidly lose nitrogen gas (N₂) to form a carbocation. This carbocation is highly reactive and can undergo a mixture of substitution, elimination, and rearrangement reactions, leading to a complex mixture of products (alcohols, alkenes) and limiting the synthetic utility of this reaction for this class of compounds. Therefore, Sandmeyer-type reactions, which are used to introduce a variety of substituents onto an aromatic ring via an aryl diazonium salt, are not applicable to the aliphatic amine of this compound. organic-chemistry.orgadda247.comwikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The hexylphenyl group of the molecule can undergo substitution reactions, with the existing substituents directing the position of new incoming groups.

Electrophilic Aromatic Substitution: The p-hexylphenylethylamine group is considered an activating, ortho-, para-directing group for electrophilic aromatic substitution. The alkyl portion (hexyl and ethylamine) donates electron density to the benzene (B151609) ring, making it more susceptible to attack by electrophiles. embibe.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to occur at the positions ortho to the hexyl group (positions 2 and 6 relative to the ethylamine (B1201723) side chain). byjus.com For example, sulfonation of 1-hexyl-4-methylbenzene (B1652712) with fuming sulfuric acid yields the sulfonated product where the sulfo group adds to the ortho position relative to the alkyl groups.

Nucleophilic Aromatic Substitution (SₙAr): Standard nucleophilic aromatic substitution is generally not feasible on the phenyl ring of this compound. openstax.orglibretexts.orgwikipedia.org This type of reaction requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. openstax.orglibretexts.orgbyjus.com The alkyl groups on the ring are electron-donating, which deactivates the ring toward nucleophilic attack.

Chemical Modifications of the Hexyl Alkyl Chain

The hexyl chain is a saturated alkyl group and is generally less reactive than the amine or the aromatic ring. Its modification typically requires more vigorous, often radical-based, reaction conditions.

One potential reaction is free-radical halogenation, where the compound is treated with a halogen (e.g., Br₂) in the presence of UV light or a radical initiator. This would lead to a mixture of brominated products at various positions along the hexyl chain, with a preference for the secondary carbons due to the greater stability of secondary radicals.

Another possible transformation is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can oxidize the benzylic position (the carbon atom of the hexyl chain attached to the phenyl ring). This would cleave the rest of the chain and form 4-(2-aminoethyl)benzoic acid. Oxidation of the terminal methyl group is also possible but generally requires specific reagents. For example, the hexyl side chain on 1-hexyl-4-methylbenzene can undergo oxidation.

Transition Metal-Catalyzed Reactions Incorporating this compound

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the transition metal-catalyzed reactions that explicitly incorporate this compound as a primary reactant or ligand. While the broader class of phenylethylamines and their derivatives are known to participate in a variety of such reactions, including N-arylation, N-alkylation, and carbonylation, specific studies focusing on the this compound scaffold have not been reported.

The functional groups present in this compound—a primary amine and an activated phenyl ring—suggest its potential utility in several catalytic transformations. For instance, the primary amine moiety could theoretically serve as a nucleophile in palladium- or copper-catalyzed C-N cross-coupling reactions to form more complex amines. The phenyl ring, while less reactive than a halide-substituted equivalent, could potentially undergo C-H activation under specific catalytic conditions.

However, without direct experimental evidence or dedicated studies, any discussion on its reactivity in this context remains speculative. Researchers have extensively studied transition metal-catalyzed reactions on a wide array of substrates, but this compound has not been a specific subject of these investigations according to available data.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

Detailed investigations into the chemo-, regio-, and stereoselectivity of this compound in complex reaction systems are not available in the current body of scientific literature. The analysis of selectivity is fundamental to understanding the chemical behavior of a compound and for its application in targeted synthesis.

For this compound, several selectivity questions could be posed in hypothetical reaction scenarios:

Chemoselectivity: In reactions involving reagents that can react with both the primary amine and the aromatic ring, the selective transformation of one functional group over the other would be a key point of investigation. For example, in the presence of an acylating agent and a Lewis acid catalyst, would acylation occur at the nitrogen atom of the amine (N-acylation) or on the aromatic ring (Friedel-Crafts acylation)? The conditions of the reaction (catalyst, solvent, temperature) would be expected to play a crucial role in directing this selectivity.

Regioselectivity: For reactions occurring on the phenyl ring, such as electrophilic aromatic substitution, the directing effect of the hexyl and the ethanamine substituents would determine the position of the incoming group. The para-disubstituted nature of the starting material simplifies the possible outcomes, but the electronic and steric influence of both side chains would need to be considered for substitutions on the ring.

Stereoselectivity: As this compound is a chiral molecule (if the ethanamine side chain is considered, with a stereocenter at the carbon bearing the amino group, though it is often supplied as a racemate unless specifically resolved or synthesized enantioselectively), its participation in stereoselective reactions would be of significant interest. For instance, its use as a chiral ligand in asymmetric catalysis or as a substrate in a stereoselective transformation would require detailed studies to understand how its inherent chirality influences the stereochemical outcome of the reaction.

Despite these theoretical considerations, the absence of empirical data means that no definitive statements can be made regarding the chemo-, regio-, and stereoselective behavior of this compound in complex reaction systems. Such information would require dedicated synthetic studies that have not yet been published.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(4-Hexylphenyl)ethanamine. While a complete, published spectrum for this specific molecule is not widely available, the expected chemical shifts can be predicted based on its constituent parts: a 4-substituted benzene (B151609) ring, a hexyl chain, and an ethanamine side chain. Data from analogous compounds, such as S-[1-(4-Hexylphenyl)-1,1-diphenylmethyl]-L-cysteine, provide valuable reference points for the hexylphenyl moiety nih.gov.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aliphatic hexyl chain, the ethyl bridge, the aromatic protons, and the amine protons. The terminal methyl group (CH₃) of the hexyl chain would appear as a triplet at the most upfield region. The internal methylene (B1212753) groups (CH₂) of the hexyl chain would present as a complex multiplet. The benzylic methylene group attached to the aromatic ring and the adjacent methylene group of the ethylamine (B1201723) chain would appear as distinct triplets. The aromatic protons would show a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbons of the hexyl chain would resonate in the upfield aliphatic region. The two carbons of the ethanamine side chain would have distinct shifts, and the aromatic carbons would appear in the 125-145 ppm range, with the carbon atom bonded to the hexyl group (C1) and the carbon atom bonded to the ethylamine group (C4) showing characteristic quaternary signals.

Predicted NMR Data for this compound Predicted chemical shifts are based on standard NMR principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic~7.15d2H, Ar-H
Aromatic~7.10d2H, Ar-H
Ethylamine~2.95t2H, -CH₂-NH₂
Ethylamine~2.70t2H, Ar-CH₂-
Hexyl Chain~2.55t2H, Ar-CH₂- (Hexyl)
Hexyl Chain~1.58m2H
Hexyl Chain~1.30m6H
Hexyl Chain~0.88t3H, -CH₃
¹³C NMR Predicted δ (ppm) Assignment
Aromatic~141Quaternary C
Aromatic~136Quaternary C
Aromatic~129CH
Aromatic~128CH
Ethylamine~43-CH₂-NH₂
Ethylamine~38Ar-CH₂-
Hexyl Chain~36Ar-CH₂- (Hexyl)
Hexyl Chain~32CH₂
Hexyl Chain~31CH₂
Hexyl Chain~29CH₂
Hexyl Chain~23CH₂
Hexyl Chain~14-CH₃

Advanced Mass Spectrometry Techniques for Exact Mass Determination and Fragmentation Pathway Studies (e.g., HRMS, MS/MS)

Mass spectrometry is critical for determining the molecular weight and probing the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound, with a molecular formula of C₁₄H₂₃N, the expected exact mass (monoisotopic mass) is 205.1830. unc.edu This precise measurement is a key confirmatory datum for the compound's identity. HRMS is frequently performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are used to establish the connectivity of the molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 206.1903) is isolated and fragmented. For phenylethylamine structures, a characteristic fragmentation is the benzylic cleavage, which involves the scission of the C-C bond between the two ethyl carbons. core.ac.uk This would lead to a prominent fragment ion corresponding to the 4-hexylbenzyl cation. Another common fragmentation pathway involves the loss of ammonia (B1221849) from the parent ion.

Expected Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
206.19189.16NH₃4-Hexylstyrene cation
206.19161.16C₂H₅N4-Hexylphenyl cation
206.19133.13C₅H₁₁4-Ethylphenylethylamine cation
206.1991.05C₈H₁₇NTropylium ion (from rearrangement)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule. americanpharmaceuticalreview.com The spectra provide a unique molecular fingerprint that can be used for identification and for monitoring the progress of a reaction involving the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its primary amine, aromatic ring, and aliphatic chain. Key expected absorptions include N-H stretching vibrations for the primary amine group (typically a doublet around 3300-3400 cm⁻¹), C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the alkyl groups (below 3000 cm⁻¹), C=C stretching from the aromatic ring (around 1600-1450 cm⁻¹), and the N-H bending vibration (scissoring) near 1600 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. renishaw.com Aromatic ring vibrations, particularly the ring breathing mode, often give strong Raman signals. The symmetric C-H stretching of the alkyl groups would also be prominent. The relatively non-polar nature of the C-C backbone makes it well-suited for Raman analysis.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch3400-3300 (doublet)IR
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch2960-2850IR, Raman
N-H Bend (Scissoring)1650-1580IR
Aromatic C=C Stretch1610, 1500IR, Raman
C-H Bend (Aliphatic)1470-1450IR
Aromatic C-H Out-of-Plane Bend850-800IR

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography on a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

As of now, a search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. biokeanos.com Were such data available, it would offer conclusive proof of the molecular connectivity and provide insight into the preferred conformation of the flexible hexyl and ethylamine side chains relative to the phenyl ring. Powder X-ray Diffraction (PXRD) could be used to characterize the crystalline form of the solid material. google.comgoogle.com

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring its formation or consumption during chemical reactions. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analyte and its matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is amenable to GC-MS analysis. Phenethylamines can sometimes exhibit poor peak shape due to interaction with active sites on the column. shimadzu.com Therefore, derivatization, for instance with trifluoroacetic (TFA) anhydride, is often employed to improve chromatographic performance and generate more structurally informative mass spectra. shimadzu.com A non-polar or medium-polarity column, such as one with a 5% phenylmethylsilicone stationary phase, would be suitable for separation. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing phenethylamines without the need for derivatization. fda.gov.tw Reversed-phase chromatography is the most common approach. A C18 or phenyl-hexyl column can provide good separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an additive such as formic acid to ensure the amine is protonated, leading to better peak shape and ionization efficiency in the mass spectrometer. nih.gov Tandem MS detection (LC-MS/MS) allows for highly selective and sensitive quantification. fda.gov.tw

Typical Chromatographic Conditions for Phenylethylamine Analysis

Technique Column Mobile Phase / Carrier Gas Detector
GC-MSFused silica (B1680970) capillary, e.g., HP-5 (5% phenylmethylsilicone)HeliumMass Spectrometer (EI)
LC-MS/MSReversed-phase, e.g., C18 or Phenyl-HexylAcetonitrile/Water with 0.1% Formic AcidTandem Mass Spectrometer (ESI+)

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations (e.g., Density Functional Theory (DFT)) for Molecular Geometry, Reactivity Prediction, and Frontier Orbital Analysis

Theoretical studies employing electronic structure calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the molecular geometry and electronic properties of phenethylamine (B48288) derivatives. While specific DFT studies solely focused on 2-(4-Hexylphenyl)ethanamine are not extensively reported in the provided search results, the principles of these computational methods can be applied to predict its characteristics.

DFT calculations would typically be used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For the aromatic ring and the ethylamine (B1201723) side chain, these calculations would reveal the preferred spatial arrangement. The hexyl group, with its conformational flexibility, would also be a key focus of such geometric optimizations.

Frontier orbital analysis, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of DFT studies for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring, while the LUMO would be distributed over the aromatic system and the side chain.

DFT calculations can also provide insights into the electronic properties of related compounds, which can be extrapolated to understand this compound. For instance, studies on similar molecules like dithienopyrrole (DTP) derivatives have utilized DFT to analyze their redox and spectroscopic properties. acs.org Furthermore, DFT has been employed to investigate the zero-field splitting (ZFS) parameters in Mn(II) complexes, which are sensitive to the coordination environment provided by ligands that can be structurally related to phenethylamines. acs.org These examples highlight the power of DFT in elucidating electronic structure and predicting reactivity.

Elucidation of Reaction Mechanisms Through Computational Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) and identifying transition states. For this compound, this approach could be used to study various chemical transformations. For example, in the context of its synthesis or degradation, computational modeling can identify the most favorable reaction pathways.

Transition state analysis is central to understanding the kinetics of a reaction. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. For instance, the synthesis of urazole (B1197782) precursors, which are related to heterocyclic compounds, has been studied to optimize reaction conditions, a process that can be significantly aided by computational analysis of reaction pathways. acs.org Similarly, the mechanism of arylation reactions involving diaryliodonium salts, which can be used to form C-C and C-heteroatom bonds, has been investigated through the identification of transition states. acs.orgnih.gov

While direct computational studies on the reaction mechanisms of this compound were not found, the methodologies are well-established. For example, the investigation of the HC(O)CN potential energy surface involved the identification of numerous equilibrium structures, transition states, and dissociation channels, providing a comprehensive understanding of its conformational dynamics and decomposition pathways. nih.gov This type of exhaustive mapping could be applied to understand the reactivity of this compound in various chemical environments.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is characterized by the rotational freedom around several single bonds, particularly within the hexyl chain and the ethylamine moiety. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Mapping the potential energy surface (PES) provides a comprehensive picture of these conformational possibilities.

A comprehensive study of the HC(O)CN PES, for example, revealed 48 equilibrium structures and 152 transition states, illustrating the complexity that can arise even in smaller molecules. nih.gov For a larger molecule like this compound, the number of possible conformers would be substantial. Understanding this conformational flexibility is crucial for predicting how the molecule might interact with other molecules, such as receptors or enzymes, and for interpreting experimental data.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data. For this compound, the prediction of NMR chemical shifts and vibrational frequencies would be particularly useful.

NMR Chemical Shift Prediction: Predicting ¹H and ¹³C NMR chemical shifts can be achieved through various computational methods. bas.bgst-andrews.ac.uk These predictions are crucial for assigning experimental spectra and verifying molecular structures. st-andrews.ac.uk The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Machine learning approaches, trained on large datasets of experimental and calculated shifts, have shown promise in improving the accuracy of NMR predictions. arxiv.org For this compound, predicting the chemical shifts of the protons and carbons in the phenyl ring, the ethylamine side chain, and the hexyl group would aid in the analysis of its experimental NMR spectra. The chemical environment of each nucleus, influenced by the molecule's conformation, determines its chemical shift.

Vibrational Frequencies: The calculation of vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can be performed using quantum chemical methods. These calculations can help in assigning the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would be associated with the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and various bending and stretching modes of the carbon skeleton. The fundamental vibrational frequency can be calculated by considering the molecule as a harmonic oscillator. upo.es

Quantum Chemical Descriptors and Their Correlation with Chemical Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical properties and predict its reactivity. These descriptors provide a quantitative basis for understanding and correlating molecular structure with chemical behavior.

Key quantum chemical descriptors include:

HOMO and LUMO energies: As mentioned earlier, these are fundamental indicators of electron-donating and electron-accepting abilities.

HOMO-LUMO gap: This is a measure of chemical hardness and kinetic stability.

Ionization potential and electron affinity: These relate to the ease of removing or adding an electron.

Fukui functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The correlation of these descriptors with the chemical reactivity of this compound would allow for predictions about its behavior in various chemical reactions. For example, the calculated descriptors could indicate which parts of the molecule are most susceptible to attack by other reagents. DFT calculations are commonly used to compute these descriptors. ambeed.com Studies on other molecular systems have shown how these descriptors can be used to understand aggregation behavior and other intermolecular interactions. ambeed.com

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Precursor or Building Block for Complex Organic Architectures (e.g., Polymers, Macromolecules, Supramolecular Systems)

No studies were found that describe the polymerization of 2-(4-Hexylphenyl)ethanamine or its incorporation as a building block into macromolecules or supramolecular systems.

Utilization in the Development of Novel Organic Reagents and Ligands for Catalysis

There is no available literature on the application of this compound as a ligand for catalytic processes or as a novel organic reagent.

Integration into Functional Materials for Chemical Engineering Applications

Research detailing the integration of this compound into functional materials for chemical engineering purposes is not present in the surveyed literature.

Design and Synthesis of Chemical Probes for Non-Biological Mechanistic Studies

The compound has not been reported as a chemical probe for investigating non-biological mechanisms.

Contribution to the Construction of Supramolecular Assemblies and Nanostructures

While its amphiphilic nature makes it a candidate for such applications, no published work demonstrates its use in constructing specific supramolecular assemblies or nanostructures.

Future Perspectives and Emerging Research Avenues

Untapped Synthetic Potential and Methodological Innovations for Scalable Production

The future development of any compound is intrinsically linked to the efficiency and scalability of its synthesis. For 2-(4-Hexylphenyl)ethanamine, current synthetic routes, while effective on a laboratory scale, present opportunities for significant innovation. One established method involves the reaction of 4-(trifluoromethyl)benzyl chloride with ethylamine (B1201723), a process where reaction conditions are crucial for achieving high yields. Another approach utilizes a Suzuki-Miyaura cross-coupling reaction with (4-hexylphenyl) boronic acid. diva-portal.org

Future research could focus on developing catalytic systems that offer higher turnover numbers and operate under milder conditions, thereby reducing energy consumption and waste. The exploration of flow chemistry for the continuous production of this compound could provide a pathway to industrial-scale manufacturing with improved safety and consistency. Furthermore, investigating alternative starting materials derived from renewable resources could significantly enhance the sustainability profile of its synthesis.

Table 1: Comparison of Synthetic Methodologies for Phenylalkanamines

MethodKey ReagentsAdvantagesPotential for Scalability
Reductive AminationPhenylacetaldehyde, Amine, Reducing AgentVersatile, wide range of amines can be usedModerate to High
Gabriel SynthesisPhthalimide, Alkyl Halide, HydrazineHigh yields, avoids over-alkylationModerate
Suzuki-Miyaura CouplingBoronic Acid, Halide, Palladium CatalystGood functional group toleranceHigh, with catalyst optimization
Nitrile ReductionPhenylacetonitrile, Reducing Agent (e.g., LiAlH4)Direct conversionModerate, requires strong reducing agents

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

The true potential of this compound may lie in its application beyond traditional organic chemistry. The interface with materials science and catalysis presents particularly exciting prospects. The amine functionality of the molecule makes it an excellent candidate for surface modification of materials. For instance, its incorporation into water purification membranes has been explored to improve fouling resistance. google.com

In the realm of materials science, derivatives of this compound could be investigated as building blocks for novel polymers and liquid crystals. The hexylphenyl group imparts a degree of hydrophobicity and can influence the self-assembly properties of larger molecules. In catalysis, the amine group can act as a ligand for metal catalysts or as an organocatalyst itself. Research into chiral derivatives of this compound could lead to the development of new asymmetric catalysts for stereoselective synthesis. The incorporation of such molecules into perovskite solar cells as passivating agents to reduce non-radiative recombination and enhance efficiency is another promising area of interdisciplinary research. aip.orgresearchgate.net

Advancements in Computational Predictions and Their Experimental Validation

The synergy between computational chemistry and experimental work is a powerful engine for modern scientific discovery. In the context of this compound, computational tools can be employed to predict a wide range of properties and guide experimental efforts. For example, Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) plot analyses can provide deep insights into the intramolecular and intermolecular interactions that govern the compound's behavior.

Future research can leverage these computational methods to:

Predict Reactivity: Model reaction pathways to identify the most favorable conditions for known transformations and to predict novel reactivity patterns.

Design Derivatives: In silico screening of virtual libraries of this compound derivatives can identify candidates with desired electronic, optical, or biological properties. For instance, docking studies could predict the binding affinity of derivatives to specific biological targets.

Understand Spectroscopic Data: Correlate calculated spectroscopic properties (e.g., NMR, IR) with experimental data to confirm structures and understand conformational preferences.

A crucial aspect of this research avenue is the tight feedback loop between computational prediction and experimental validation. Experimental results will serve to refine and improve the accuracy of the computational models, leading to a more robust and predictive understanding of this class of compounds.

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly shaping the direction of synthetic organic chemistry. For this compound, a key future perspective is the development of synthetic routes that are not only efficient but also environmentally benign. This involves maximizing atom economy, minimizing the use of hazardous reagents and solvents, and reducing energy consumption.

One promising strategy is the use of catalytic reactions that proceed with high selectivity and minimize the formation of byproducts. For example, direct C-H activation and amination of hexylbenzene (B86705) would represent a highly atom-economical route to the target compound. Research into biocatalysis, using enzymes to perform specific synthetic transformations, could also offer a green alternative to traditional chemical methods. The development of syntheses that utilize water as a solvent or employ solvent-free conditions would further enhance the sustainability of producing this compound and its derivatives.

Exploration of Novel Reactivity Patterns and Undiscovered Derivatives

While the primary amine and the phenyl ring are the most obvious reactive sites in this compound, there is significant potential for exploring novel reactivity patterns. For instance, the benzylic position could be a target for functionalization through radical reactions or transition-metal-catalyzed C-H activation. The development of new protecting group strategies could allow for selective modification of different parts of the molecule, opening up a wider range of possible derivatives.

The synthesis and characterization of previously unknown derivatives of this compound is a vast and exciting area for future research. This could include:

Fluorinated Analogs: Introducing fluorine atoms into the phenyl ring or the alkyl chain can dramatically alter the electronic properties and lipophilicity of the molecule, potentially leading to new applications in medicinal chemistry and materials science.

Polycyclic and Heterocyclic Derivatives: Extending the aromatic system or incorporating heterocyclic moieties could lead to compounds with interesting photophysical properties or biological activities.

Oligomers and Polymers: Using this compound as a monomer or a building block for larger macromolecules could result in new materials with tailored properties.

The exploration of these novel derivatives, coupled with a thorough investigation of their properties and potential applications, will be a key driver of future research in this area.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-(4-Hexylphenyl)ethanamine?

Answer:
this compound can be synthesized via reductive amination of the corresponding ketone (e.g., 4-hexylacetophenone) using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, a Buchwald-Hartwig amination may be employed for aryl halide precursors. Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Residual solvents should be quantified via GC-MS .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR (¹H/¹³C): Assign peaks for the hexyl chain (δ ~0.8–1.5 ppm for CH₂/CH₃), aromatic protons (δ ~6.8–7.2 ppm), and ethanamine moiety (δ ~2.6–3.1 ppm for CH₂NH₂).
  • FTIR: Confirm NH₂ stretches (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
  • Mass Spectrometry (EI/ESI): Molecular ion [M+H]⁺ should match theoretical mass (C₁₄H₂₃N: 205.36 g/mol). High-resolution MS (HRMS) is recommended for exact mass validation .

Advanced: How to design receptor-binding assays to evaluate its pharmacological activity?

Answer:

  • Radioligand Binding Assays: Use ³H-labeled serotonin or dopamine receptor ligands (e.g., 5-HT₂A) in transfected HEK293 cells. Measure competitive displacement with varying concentrations of this compound (IC₅₀ calculation).
  • Computational Docking: Employ Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (PDB: 6A93 for 5-HT₂A). Validate with mutagenesis studies targeting predicted binding residues .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Answer:

  • Experimental Replication: Standardize assay conditions (pH, temperature, buffer composition) across labs.
  • Orthogonal Assays: Compare radioligand binding with functional assays (e.g., calcium flux or cAMP measurement).
  • Batch Analysis: Verify compound purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out degradation .

Safety: What are the best practices for handling and storage?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved N95 respirator if aerosolization is possible.
  • Storage: Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent oxidation.
  • Spill Management: Absorb with vermiculite, neutralize with dilute HCl, and dispose as hazardous waste (EPA/DOT guidelines) .

Advanced: How to quantify this compound in biological matrices (e.g., plasma)?

Answer:

  • Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges).
  • LC-MS/MS: Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 205 → 188 (quantifier) and 205 → 145 (qualifier). Validate with calibration curves (R² >0.99) .

Advanced: What computational methods predict its metabolic pathways and toxicity?

Answer:

  • Metabolism Prediction: Use software like ADMET Predictor or MetaSite to identify cytochrome P450 (CYP3A4/2D6) oxidation sites (e.g., hexyl chain or amine group).
  • Toxicity Screening: Run in silico models (e.g., ProTox-II) for hepatotoxicity and Ames mutagenicity. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.